3-Chloro-3'-fluoro-4'-methoxybenzophenone
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Overview
Description
3-Chloro-3’-fluoro-4’-methoxybenzophenone is an organic compound with the molecular formula C14H10ClFO2 It is a derivative of benzophenone, characterized by the presence of chloro, fluoro, and methoxy substituents on the aromatic rings
Preparation Methods
The synthesis of 3-Chloro-3’-fluoro-4’-methoxybenzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-chloro-4-fluoroanisole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
3-Chloro-4-fluoroanisole+Benzoyl chlorideAlCl33-Chloro-3’-fluoro-4’-methoxybenzophenone
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Chloro-3’-fluoro-4’-methoxybenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Reduction Reactions: The carbonyl group in the benzophenone moiety can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Chloro-3’-fluoro-4’-methoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Chloro-3’-fluoro-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity to these targets, while the methoxy group can participate in hydrogen bonding and other interactions. The compound’s effects are mediated through the modulation of specific biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
3-Chloro-3’-fluoro-4’-methoxybenzophenone can be compared with other benzophenone derivatives such as:
4-Chloro-3’-methoxybenzophenone: Lacks the fluoro substituent, resulting in different chemical reactivity and biological activity.
3-Chloro-4’-methoxybenzophenone: Similar structure but without the fluoro group, affecting its interaction with molecular targets.
4-Fluoro-4’-methoxybenzophenone: Contains a fluoro group but lacks the chloro substituent, leading to variations in its chemical and biological properties.
The presence of both chloro and fluoro substituents in 3-Chloro-3’-fluoro-4’-methoxybenzophenone makes it unique, providing a balance of electronic effects and steric hindrance that can be advantageous in various applications.
Properties
IUPAC Name |
(3-chlorophenyl)-(3-fluoro-4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c1-18-13-6-5-10(8-12(13)16)14(17)9-3-2-4-11(15)7-9/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGOOUTNTLVAOCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373943 |
Source
|
Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
844885-00-3 |
Source
|
Record name | (3-Chlorophenyl)(3-fluoro-4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=844885-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-3'-fluoro-4'-methoxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00373943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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